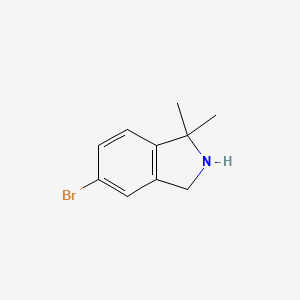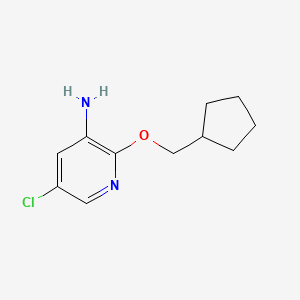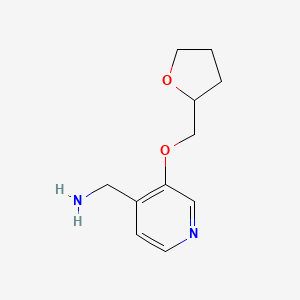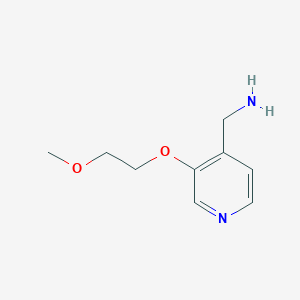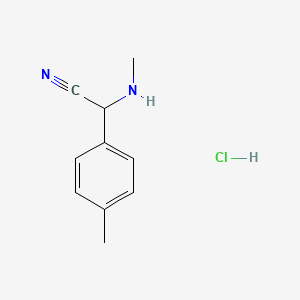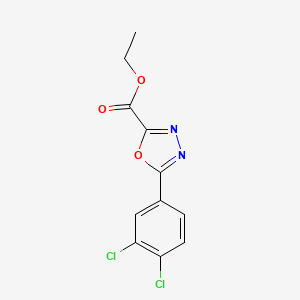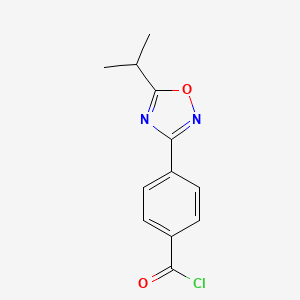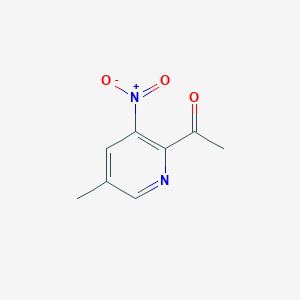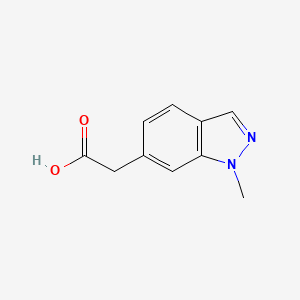
2-(1-Methyl-1H-indazol-6-yl)acetic acid
Descripción general
Descripción
2-(1-Methyl-1H-indazol-6-yl)acetic acid is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents . The compound’s structure consists of an indazole ring substituted with a methyl group at the 1-position and an acetic acid moiety at the 6-position.
Mecanismo De Acción
Target of Action
Indazole derivatives, which include this compound, have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) . These kinases play crucial roles in cell cycle regulation and response to DNA damage .
Mode of Action
It is likely that the compound interacts with its targets (chk1, chk2, sgk) by binding to their active sites, thereby inhibiting their activity . This inhibition can lead to changes in cellular processes such as cell cycle progression and DNA damage response .
Biochemical Pathways
The biochemical pathways affected by 2-(1-Methyl-1H-indazol-6-yl)acetic acid are likely related to cell cycle regulation and DNA damage response, given its potential targets . Inhibition of CHK1 and CHK2 can disrupt the cell cycle, potentially leading to cell cycle arrest . Similarly, inhibition of SGK can affect various cellular processes, including cell survival, cell proliferation, and response to stress .
Result of Action
The molecular and cellular effects of this compound’s action would likely include changes in cell cycle progression and DNA damage response due to the inhibition of CHK1, CHK2, and SGK . These changes could potentially lead to effects such as cell cycle arrest, apoptosis, or altered cellular stress responses .
Análisis Bioquímico
Biochemical Properties
2-(1-Methyl-1H-indazol-6-yl)acetic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. The interaction between this compound and COX-2 results in the inhibition of the enzyme’s activity, thereby reducing the production of pro-inflammatory mediators such as prostaglandins . Additionally, this compound may interact with other biomolecules, including various receptors and signaling proteins, influencing their activity and modulating biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In inflammatory cells, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, thereby attenuating the inflammatory response . In cancer cells, this compound may induce apoptosis and inhibit cell proliferation by modulating cell signaling pathways such as the MAPK/ERK pathway . Furthermore, this compound can influence gene expression and cellular metabolism, leading to changes in cell function and behavior.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of COX-2 activity, which reduces the production of pro-inflammatory prostaglandins . Additionally, this compound may bind to specific receptors or signaling proteins, altering their conformation and activity. For example, this compound may act as an agonist or antagonist of certain receptors, modulating downstream signaling pathways and gene expression . These molecular interactions contribute to the compound’s overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its stability may be influenced by factors such as temperature, pH, and exposure to light. Long-term exposure to this compound in cell culture models has demonstrated sustained anti-inflammatory and anti-proliferative effects, suggesting its potential for therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound has been shown to exert anti-inflammatory and analgesic effects without significant toxicity . At higher doses, adverse effects such as gastrointestinal irritation and hepatotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized primarily in the liver by enzymes such as cytochrome P450 . The metabolites are then excreted through the kidneys. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of specific metabolites, potentially affecting overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can cross cell membranes through passive diffusion or active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . The presence of specific targeting signals or post-translational modifications may direct this compound to particular organelles, where it can exert its biochemical effects. For example, localization to the mitochondria may influence cellular energy metabolism and apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method includes the cyclization of 2-azidobenzaldehydes with amines to form the indazole ring . The methyl group can be introduced via methylation reactions using methyl iodide or similar reagents. The acetic acid moiety is then added through carboxylation reactions.
Industrial Production Methods
Industrial production of 2-(1-Methyl-1H-indazol-6-yl)acetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, are often employed for efficient synthesis . The use of continuous flow reactors and automated synthesis platforms can further enhance production efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Methyl-1H-indazol-6-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for bromination, and nucleophiles like amines for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(1-Methyl-1H-indazol-6-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Methyl-1H-indazole-3-carboxylic acid
- 2-Methyl-1H-indazole-6-carboxylic acid
- 1H-indazole-6-acetic acid
Uniqueness
2-(1-Methyl-1H-indazol-6-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 1-position and the acetic acid moiety at the 6-position differentiates it from other indazole derivatives, potentially leading to unique interactions with biological targets and distinct pharmacological activities .
Propiedades
IUPAC Name |
2-(1-methylindazol-6-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-12-9-4-7(5-10(13)14)2-3-8(9)6-11-12/h2-4,6H,5H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCCIXJDKOJUEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)CC(=O)O)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101296229 | |
| Record name | 1-Methyl-1H-indazole-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-00-8 | |
| Record name | 1-Methyl-1H-indazole-6-acetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-00-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-1H-indazole-6-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101296229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



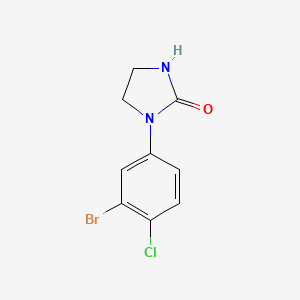
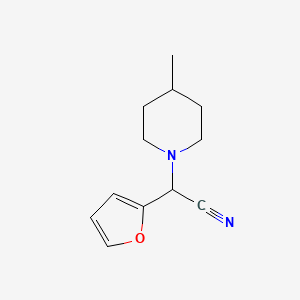
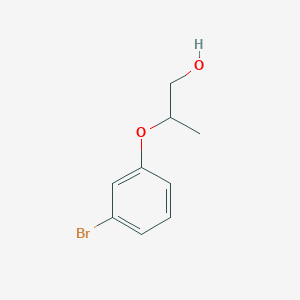
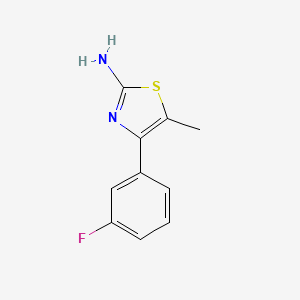
amine](/img/structure/B1407091.png)
